An In-depth Technical Guide to 2-Bromobenzylamine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromobenzylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural information, synthesis, and analytical characterization of 2-Bromobenzylamine. It is intended to be a valuable resource for professionals in research, and drug development who are working with this versatile chemical intermediate.
Chemical and Physical Properties
2-Bromobenzylamine is a clear, colorless to yellow liquid at room temperature.[1] It is an important building block in organic synthesis, particularly in the pharmaceutical industry.[2][3] The hydrochloride salt is a solid.[4]
Table 1: Physical and Chemical Properties of 2-Bromobenzylamine and its Hydrochloride Salt
| Property | Value (2-Bromobenzylamine) | Value (2-Bromobenzylamine Hydrochloride) | Reference(s) |
| Molecular Formula | C₇H₈BrN | C₇H₈BrN · HCl | [2][5] |
| Molecular Weight | 186.05 g/mol | 222.51 g/mol | [2][4][5] |
| Appearance | Clear colorless to yellow liquid | White to light yellow crystalline powder/chunks | [1][6] |
| Melting Point | 36 °C | 227-230 °C | [2][4] |
| Boiling Point | 118-119 °C at 9 mmHg | Not applicable | [2] |
| Density | 1.481 g/cm³ (Predicted) | Not available | [2] |
| Refractive Index | 1.5880-1.6000 @ 20°C | Not applicable | [1] |
| Solubility | Soluble in alcohol and ether; Insoluble in water.[2] | Soluble in methanol (B129727) (25 mg/mL).[4] | [2][4] |
| pKa | 8.52 ± 0.10 (Predicted) | Not available | [2] |
Chemical Structure
The structure of 2-Bromobenzylamine consists of a benzylamine (B48309) core with a bromine atom substituted at the ortho (position 2) of the phenyl ring.
Table 2: Structural Identifiers for 2-Bromobenzylamine
| Identifier | Value | Reference(s) |
| IUPAC Name | (2-bromophenyl)methanamine | [5] |
| CAS Number | 3959-05-5 | [5] |
| SMILES String | C1=CC=C(C(=C1)CN)Br | [5] |
| InChI Key | NOYASZMZIBFFNZ-UHFFFAOYSA-N | [5] |
Synthesis and Purification
2-Bromobenzylamine is commonly synthesized via the reductive amination of 2-bromobenzaldehyde.[7]
This protocol describes a general procedure for the synthesis of 2-Bromobenzylamine.[8]
Materials:
-
2-Bromobenzaldehyde
-
Methanol
-
Ammonium (B1175870) formate (B1220265) (HCOONH₄)
-
[pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (Ir catalyst)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), aqueous solution
-
Potassium hydroxide (B78521) (KOH), aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
1.5-dram vial with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
To a 1.5-dram vial equipped with a magnetic stir bar, add the carbonyl compound (0.5 mmol) and the Iridium catalyst (1 mol%).[8]
-
Add methanol (2.5 mL) to the vial.[8]
-
Add solid ammonium formate (5 mmol, 10 equivalents).[8]
-
Stir the solution at 37 °C for 15 hours.[8]
-
Evaporate the solvent under reduced pressure.[8]
-
Add aqueous HCl dropwise until a pH of 1-2 is reached.[8]
-
Wash the solution with diethyl ether (3 x 5 mL) and collect the aqueous layer.[8]
-
Adjust the pH of the aqueous solution to 10-12 using KOH.[8]
-
Extract the product into dichloromethane (3 x 5 mL).[8]
-
Combine the organic phases, dry over sodium sulfate, filter, and evaporate under reduced pressure to yield the isolated product.[8]
Caption: Workflow for the synthesis of 2-Bromobenzylamine.
The crude product from the synthesis can be purified through an acid-base extraction followed by solvent removal.
Caption: General workflow for the purification of 2-Bromobenzylamine.
Applications in Drug Development
2-Bromobenzylamine serves as a key pharmaceutical intermediate in the synthesis of a variety of drugs and biologically active compounds.[3] Its utility stems from the presence of a reactive primary amine and a bromo-substituted aromatic ring, which allows for diverse chemical modifications. For instance, 2-Bromobenzylamine hydrochloride can react with sulfonyl chlorides to form sulfonamides, a common structural motif in many therapeutic agents.
Spectroscopic Data
The structural elucidation of 2-Bromobenzylamine is confirmed through various spectroscopic techniques.
-
¹H NMR: In the proton NMR spectrum of an amine, the chemical shift of the N-H protons can vary and often appears as a broad signal.[9] The protons on the carbon adjacent to the nitrogen typically appear in the range of 2.3-3.0 ppm.[9]
-
¹³C NMR: The carbon atom directly bonded to the nitrogen atom in an amine generally resonates in the 10-65 ppm region of the ¹³C NMR spectrum.[9]
-
IR Spectroscopy: Primary amines, such as 2-Bromobenzylamine, typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[9]
-
Mass Spectrometry: The mass spectrum of 2-Bromobenzylamine shows a molecular ion peak corresponding to its molecular weight.[5] The presence of a bromine atom will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Caption: Relationship between 2-Bromobenzylamine and analytical techniques.
Safety and Handling
2-Bromobenzylamine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.
Hazard Classifications:
-
Causes severe skin burns and eye damage.[5]
-
Harmful if swallowed or in contact with skin.[5]
-
May cause respiratory irritation.[6]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Use only outdoors or in a well-ventilated area.[11]
-
Wash skin thoroughly after handling.[10]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[10]
-
If on skin, wash with plenty of soap and water.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[10]
-
Skin Protection: Handle with chemical-impermeable gloves and wear appropriate protective clothing.[10]
-
Respiratory Protection: Use a dust mask (type N95) or a full-face respirator if exposure limits are exceeded.[10]
Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][11] The container should be kept tightly closed.[11]
References
- 1. 2-Bromobenzylamine, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-BROMOBENZYLAMINE | 3959-05-5 [chemicalbook.com]
- 3. Cas 3959-05-5,2-BROMOBENZYLAMINE | lookchem [lookchem.com]
- 4. 2-Bromobenzylamine 95 5465-63-4 [sigmaaldrich.com]
- 5. 2-Bromobenzylamine | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromobenzylamine hydrochloride | 5465-63-4 [amp.chemicalbook.com]
- 7. 2-Bromobenzylamine hydrochloride | 5465-63-4 | Benchchem [benchchem.com]
- 8. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
